molecular formula C13H14N4O2 B2378767 N-(6-methylpyridin-2-yl)-2-((4-methylpyrimidin-2-yl)oxy)acetamide CAS No. 1251574-02-3

N-(6-methylpyridin-2-yl)-2-((4-methylpyrimidin-2-yl)oxy)acetamide

Cat. No. B2378767
CAS RN: 1251574-02-3
M. Wt: 258.281
InChI Key: TXSBKCZAZRDWPQ-UHFFFAOYSA-N
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Description

N-(6-methylpyridin-2-yl)-2-((4-methylpyrimidin-2-yl)oxy)acetamide, also known as MPMP, is a chemical compound with potential applications in scientific research. This compound has been synthesized using various methods and has been studied for its mechanism of action, biochemical and physiological effects, and limitations in lab experiments.

Mechanism of Action

The mechanism of action of N-(6-methylpyridin-2-yl)-2-((4-methylpyrimidin-2-yl)oxy)acetamide is not fully understood. However, it has been suggested that N-(6-methylpyridin-2-yl)-2-((4-methylpyrimidin-2-yl)oxy)acetamide may inhibit the activation of the NF-κB pathway, which plays a key role in the production of pro-inflammatory cytokines and chemokines. In addition, N-(6-methylpyridin-2-yl)-2-((4-methylpyrimidin-2-yl)oxy)acetamide may induce apoptosis in cancer cells by activating the caspase pathway.
Biochemical and Physiological Effects:
N-(6-methylpyridin-2-yl)-2-((4-methylpyrimidin-2-yl)oxy)acetamide has been shown to have biochemical and physiological effects. In vitro studies have shown that N-(6-methylpyridin-2-yl)-2-((4-methylpyrimidin-2-yl)oxy)acetamide inhibits the production of pro-inflammatory cytokines and chemokines, such as TNF-α, IL-1β, and IL-6. In addition, N-(6-methylpyridin-2-yl)-2-((4-methylpyrimidin-2-yl)oxy)acetamide has been shown to induce apoptosis in cancer cells. However, the effects of N-(6-methylpyridin-2-yl)-2-((4-methylpyrimidin-2-yl)oxy)acetamide on normal cells and tissues are not fully understood.

Advantages and Limitations for Lab Experiments

N-(6-methylpyridin-2-yl)-2-((4-methylpyrimidin-2-yl)oxy)acetamide has advantages and limitations for lab experiments. One advantage is that N-(6-methylpyridin-2-yl)-2-((4-methylpyrimidin-2-yl)oxy)acetamide is a relatively stable compound that can be stored for long periods of time. In addition, N-(6-methylpyridin-2-yl)-2-((4-methylpyrimidin-2-yl)oxy)acetamide is soluble in water and organic solvents, which makes it easy to use in experiments. However, one limitation is that the yield of N-(6-methylpyridin-2-yl)-2-((4-methylpyrimidin-2-yl)oxy)acetamide obtained using the synthesis methods is not always high. In addition, the effects of N-(6-methylpyridin-2-yl)-2-((4-methylpyrimidin-2-yl)oxy)acetamide on normal cells and tissues need to be further investigated.

Future Directions

There are several future directions for the study of N-(6-methylpyridin-2-yl)-2-((4-methylpyrimidin-2-yl)oxy)acetamide. One direction is to investigate the effects of N-(6-methylpyridin-2-yl)-2-((4-methylpyrimidin-2-yl)oxy)acetamide on normal cells and tissues. Another direction is to study the pharmacokinetics and pharmacodynamics of N-(6-methylpyridin-2-yl)-2-((4-methylpyrimidin-2-yl)oxy)acetamide in vivo. In addition, the development of N-(6-methylpyridin-2-yl)-2-((4-methylpyrimidin-2-yl)oxy)acetamide derivatives with improved properties, such as higher potency and selectivity, is another future direction. Finally, the potential application of N-(6-methylpyridin-2-yl)-2-((4-methylpyrimidin-2-yl)oxy)acetamide in the development of anti-inflammatory and anti-cancer drugs should be further explored.
Conclusion:
In conclusion, N-(6-methylpyridin-2-yl)-2-((4-methylpyrimidin-2-yl)oxy)acetamide is a chemical compound that has potential applications in scientific research. The compound has been synthesized using various methods and has been studied for its anti-inflammatory and anti-cancer properties. The mechanism of action of N-(6-methylpyridin-2-yl)-2-((4-methylpyrimidin-2-yl)oxy)acetamide is not fully understood, but it has been suggested that N-(6-methylpyridin-2-yl)-2-((4-methylpyrimidin-2-yl)oxy)acetamide may inhibit the activation of the NF-κB pathway and induce apoptosis in cancer cells. N-(6-methylpyridin-2-yl)-2-((4-methylpyrimidin-2-yl)oxy)acetamide has advantages and limitations for lab experiments, and there are several future directions for the study of N-(6-methylpyridin-2-yl)-2-((4-methylpyrimidin-2-yl)oxy)acetamide.

Synthesis Methods

The synthesis of N-(6-methylpyridin-2-yl)-2-((4-methylpyrimidin-2-yl)oxy)acetamide has been achieved using various methods. One of the methods involves the reaction of 6-methyl-2-pyridinecarboxylic acid with 4-methyl-2-pyrimidinamine in the presence of acetic anhydride and triethylamine. Another method involves the reaction of 6-methyl-2-pyridinecarboxylic acid with 4-methyl-2-pyrimidinamine in the presence of phosphorus oxychloride and dimethylformamide. The yield of N-(6-methylpyridin-2-yl)-2-((4-methylpyrimidin-2-yl)oxy)acetamide obtained using these methods ranges from 30% to 70%.

Scientific Research Applications

N-(6-methylpyridin-2-yl)-2-((4-methylpyrimidin-2-yl)oxy)acetamide has potential applications in scientific research. The compound has been studied for its anti-inflammatory and anti-cancer properties. N-(6-methylpyridin-2-yl)-2-((4-methylpyrimidin-2-yl)oxy)acetamide has been shown to inhibit the production of pro-inflammatory cytokines and chemokines in vitro and in vivo. In addition, N-(6-methylpyridin-2-yl)-2-((4-methylpyrimidin-2-yl)oxy)acetamide has been shown to induce apoptosis in cancer cells. These properties make N-(6-methylpyridin-2-yl)-2-((4-methylpyrimidin-2-yl)oxy)acetamide a potential candidate for the development of anti-inflammatory and anti-cancer drugs.

properties

IUPAC Name

N-(6-methylpyridin-2-yl)-2-(4-methylpyrimidin-2-yl)oxyacetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N4O2/c1-9-4-3-5-11(15-9)17-12(18)8-19-13-14-7-6-10(2)16-13/h3-7H,8H2,1-2H3,(H,15,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TXSBKCZAZRDWPQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CC=C1)NC(=O)COC2=NC=CC(=N2)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(6-methylpyridin-2-yl)-2-((4-methylpyrimidin-2-yl)oxy)acetamide

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